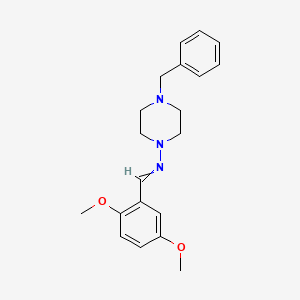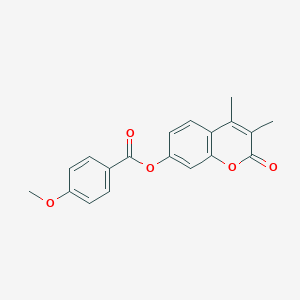
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine, also known as BDMP, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BDMP belongs to the class of piperazine derivatives and has been studied for its various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In terms of its anxiolytic and antidepressant effects, 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may act by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, which may contribute to its anticancer effects. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that it has been shown to have low toxicity levels in animal models. This makes it a potentially safer alternative to other anticancer and antidepressant agents. However, one limitation of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to specifically target its effects.
Orientations Futures
There are many potential future directions for research on 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine. One direction could be to further investigate its anticancer effects and potential use as a chemotherapy agent. Another direction could be to study its anxiolytic and antidepressant effects in more detail, potentially leading to the development of new treatments for these conditions. Additionally, the development of new 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine analogs with improved pharmacological properties could be explored.
Méthodes De Synthèse
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine can be synthesized through a multi-step process starting with the reaction of 2,5-dimethoxybenzaldehyde with benzylamine to form a Schiff base. The Schiff base is then reacted with piperazine to form 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine.
Applications De Recherche Scientifique
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use as an antidepressant and anxiolytic agent. It has been shown to have anxiolytic effects in animal models of anxiety and has been suggested to have potential as a treatment for depression.
Propriétés
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-8-9-20(25-2)18(14-19)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGTZHPWWBYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)




![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
